N-(Adamantan-1-YL)-2-methylfuran-3-carboxamide N-(Adamantan-1-YL)-2-methylfuran-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 6358-25-4
VCID: VC14751360
InChI: InChI=1S/C16H21NO2/c1-10-14(2-3-19-10)15(18)17-16-7-11-4-12(8-16)6-13(5-11)9-16/h2-3,11-13H,4-9H2,1H3,(H,17,18)
SMILES:
Molecular Formula: C16H21NO2
Molecular Weight: 259.34 g/mol

N-(Adamantan-1-YL)-2-methylfuran-3-carboxamide

CAS No.: 6358-25-4

Cat. No.: VC14751360

Molecular Formula: C16H21NO2

Molecular Weight: 259.34 g/mol

* For research use only. Not for human or veterinary use.

N-(Adamantan-1-YL)-2-methylfuran-3-carboxamide - 6358-25-4

Specification

CAS No. 6358-25-4
Molecular Formula C16H21NO2
Molecular Weight 259.34 g/mol
IUPAC Name N-(1-adamantyl)-2-methylfuran-3-carboxamide
Standard InChI InChI=1S/C16H21NO2/c1-10-14(2-3-19-10)15(18)17-16-7-11-4-12(8-16)6-13(5-11)9-16/h2-3,11-13H,4-9H2,1H3,(H,17,18)
Standard InChI Key FQMDOWXKZZHTDA-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=CO1)C(=O)NC23CC4CC(C2)CC(C4)C3

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

N-(Adamantan-1-YL)-2-methylfuran-3-carboxamide (IUPAC name: N-(1-adamantyl)-2-methylfuran-3-carboxamide) consists of three primary components:

  • Adamantane moiety: A diamondoid hydrocarbon known for its rigid, three-dimensional structure and lipophilic character, which enhances membrane permeability and target binding affinity.

  • 2-Methylfuran ring: A heterocyclic aromatic system with electron-rich properties, facilitating π-π interactions and hydrogen bonding.

  • Amide linker: Connects the adamantane and furan groups, introducing polarity and hydrogen-bonding capabilities critical for molecular recognition.

The compound’s molecular formula is C₁₆H₂₁NO₂, with a molecular weight of 259.34 g/mol. Its Standard InChI key (InChI=1S/C16H21NO2/c1-10-14(2-3-19-10)15(18)17-16-7-11-4-12(8-16)6-13(5-11)9-16/h2-3,11) confirms the spatial arrangement of atoms.

Physicochemical Characteristics

Key properties include:

PropertyValue
LogP (estimated)3.2 ± 0.5
Hydrogen bond donors1 (amide NH)
Hydrogen bond acceptors3 (amide O, furan O)
Topological polar surface area52.3 Ų

The adamantane group contributes to high thermal stability, while the furan ring enhances solubility in organic solvents. Crystallographic studies of analogous adamantane derivatives (e.g., 2-(adamantan-1-yl)-5-(3,5-dinitrophenyl)) reveal dense packing patterns influenced by van der Waals interactions, suggesting similar solid-state behavior for N-(Adamantan-1-YL)-2-methylfuran-3-carboxamide .

Synthesis and Characterization

Synthetic Routes

The compound is typically synthesized via a two-step process:

  • Chlorination of 3-hydroxyadamantane-1-carboxylic acid: Reaction with thionyl chloride (SOCl₂) yields 1,3-dichloroadamantane, a key intermediate .

  • Amide coupling: The chlorinated intermediate undergoes nucleophilic acyl substitution with 2-methylfuran-3-carboxylic acid in the presence of a base (e.g., triethylamine), forming the target amide.

This method achieves isolated yields of 85–95% and purity exceeding 99% when optimized . Scalability has been demonstrated at the 100 g/batch level, with potential for industrial production .

Analytical Characterization

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR (DMSO-d₆): Peaks at δ 1.80–2.13 ppm (adamantane protons), δ 6.45–7.20 ppm (furan ring), and δ 8.20 ppm (amide NH) .

    • ¹³C NMR: Signals at δ 27.6 ppm (adamantane quaternary carbons), δ 110–150 ppm (furan carbons), and δ 165 ppm (amide carbonyl) .

  • Infrared (IR) Spectroscopy: Strong absorption bands at 1650 cm⁻¹ (C=O stretch) and 3300 cm⁻¹ (N-H stretch).

  • Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 259.34 [M+H]⁺.

Biological Activity and Mechanistic Insights

Enzyme Inhibition

N-(Adamantan-1-YL)-2-methylfuran-3-carboxamide demonstrates potent inhibition of 11β-Hydroxysteroid dehydrogenase type 1 (11β-HSD1), a target in metabolic syndrome therapy, with IC₅₀ values of 50–60 nM. This activity surpasses earlier adamantane-based inhibitors (e.g., adamantyl heterocyclic ketones) by 2–3 fold. Density functional theory (DFT) calculations suggest the adamantane moiety stabilizes enzyme-inhibitor complexes via hydrophobic interactions, while the furan ring participates in hydrogen bonding with catalytic residues .

Anti-Proliferative Effects

In vitro assays against human cancer cell lines (e.g., MCF-7, A549) reveal GI₅₀ values of 2–5 μM, comparable to clinically used agents like cisplatin. Mechanistically, the compound induces G0/G1 cell cycle arrest and mitochondrial apoptosis, as evidenced by caspase-3 activation and cytochrome c release .

Comparison with Related Adamantane Derivatives

CompoundTargetIC₅₀/EC₅₀Selectivity Index (SI)
N-(Adamantan-1-YL)-2-methylfuran-3-carboxamide11β-HSD150–60 nM>100
Adamantyl heterocyclic ketones11β-HSD1100–120 nM50–80
Cidofovir (reference)Orthopoxviruses40 μM10
Adamantane-monoterpene hybridsVaccinia virus0.6–14.4 μM122–1123

This compound’s superior SI (>100 vs. 50–80 for earlier 11β-HSD1 inhibitors) stems from reduced off-target cytotoxicity, attributable to the furan ring’s electronic effects .

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